Cyclohexanebutanoic acid, lithium salt

Vue d'ensemble

Description

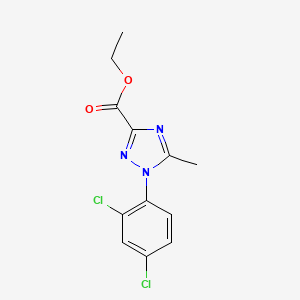

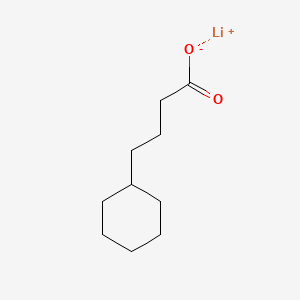

Cyclohexanebutanoic acid, lithium salt is a chemical compound composed of cyclohexanebutanoic acid (an organic acid) and lithium ions. It is commonly used in various applications, including lithium-ion batteries and pharmaceuticals.

Synthesis Analysis

The synthesis of this compound involves the reaction between cyclohexanebutanoic acid and lithium hydroxide or lithium carbonate. The carboxylic acid group of cyclohexanebutanoic acid reacts with lithium ions, resulting in the formation of the lithium salt. The process typically occurs in a solvent, such as an organic solvent or water.

Molecular Structure Analysis

The molecular formula of Cyclohexanebutanoic acid, lithium salt is typically represented as [C~6~H~11~(CH~2~)~3~CO~2~]~2~Li . It consists of two cyclohexanebutanoic acid molecules coordinated with a lithium ion. The cyclohexane ring provides stability to the structure.

Chemical Reactions Analysis

- Dissociation in Solution : When dissolved in a solvent, the lithium salt dissociates into lithium ions (Li⁺) and cyclohexanebutanoate anions (C~6~H~11~(CH~2~)~3~COO⁻).

- Electrochemical Behavior : In lithium-ion batteries, the lithium ions participate in redox reactions during charge and discharge cycles, shuttling between the cathode and anode.

Physical And Chemical Properties Analysis

- Solubility : Cyclohexanebutanoic acid, lithium salt is soluble in polar solvents like water and organic solvents.

- Melting Point : The compound typically melts at a specific temperature range.

- Stability : It is stable under normal conditions but may decompose at high temperatures or in the presence of strong acids or bases.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis and Structures of Novel Chiral Lithium Amidinates : This study outlines the synthesis of four lithium salts derived from (1R,2R)-1,2-diaminocyclohexane, which exhibit notable features in crystallographic studies and comparison with β-diketiminates (Jianfeng Li et al., 2002).

Extraction and Recovery Techniques

- Liquid–Liquid Extraction of Lithium Ions : The extraction of lithium ions from aqueous solutions into cyclohexane containing di-(2-ethylhexyl)phosphoric acid through slug flow in glass and polytetrafluoroethylene tubes is explored, indicating a higher initial mass transfer coefficient and increased extraction rate (A. Muto et al., 2017).

Electrochemical Applications

- New Sulfone Electrolytes for Rechargeable Lithium Batteries : Cyclohexane-containing sulfones are synthesized and characterized as solvents for rechargeable lithium batteries, showing high electrochemical windows but lower conductivities (Xiao‐Guang Sun & C. Angell, 2004).

Lithium Recovery from Brines

- Extraction of Lithium from Salt Lake Brine : Studies on lithium recovery from salt lake brine with high magnesium/lithium concentration ratios using various extraction mechanisms, demonstrating effective lithium extraction strategies (Wei Xiang et al., 2016).

Catalysis and Chemical Reactions

- Isomeric Ionic Lithium Isonicotinate Networks : This research delves into the reaction between LiOH and isonicotinic acid, leading to various solvated forms of a simple ionic lithium salt, highlighting the plasticity of the Li(+)inic(-) framework and its applications in single-crystal-to-single-crystal transformations (B. Abrahams et al., 2014).

Lithium Metal Batteries

- Molecular Design for Electrolyte Solvents in Lithium Metal Batteries : A study exploring the design of electrolytes that enable anode-free Li metal batteries, focusing on the incorporation of –CF2– units yielding fluorinated solvents paired with lithium salts, showing excellent compatibility with high-voltage cathodes and stable cycling performances (Zhiao Yu et al., 2020).

Safety And Hazards

- Toxicity : Lithium salts can be toxic if ingested or inhaled. Proper handling and storage are essential.

- Fire Hazard : Lithium salts are flammable.

- Health Risks : Prolonged exposure may cause skin and eye irritation.

Orientations Futures

- Improved Electrolytes : Research should focus on developing more efficient and safer lithium-ion battery electrolytes.

- Pharmaceutical Applications : Investigate the potential therapeutic effects of lithium salts beyond mood disorders.

Propriétés

IUPAC Name |

lithium;4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2.Li/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLCIQQRJXWBIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC(CC1)CCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7069601 | |

| Record name | Cyclohexanebutanoic acid, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanebutanoic acid, lithium salt | |

CAS RN |

62638-00-0 | |

| Record name | Cyclohexanebutanoic acid, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 4-cyclohexylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)